3-bromo-6-fluoro-2-hydroxybenzoic acid
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Overview
Description
3-Bromo-6-fluoro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl functional groups
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might also interact with palladium catalysts in these reactions.
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound could potentially undergo oxidative addition with palladium, forming a new Pd–C bond . This is a key step in the reaction, allowing the coupling of two different organic groups .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could be involved in the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic molecules .
Result of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Halogenation and Hydroxylation: : The synthesis of 3-bromo-6-fluoro-2-hydroxybenzoic acid typically involves the halogenation of a precursor benzoic acid derivative. For instance, starting with 2-hydroxybenzoic acid, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Fluorination can be carried out using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
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Industrial Production Methods: : Industrially, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes halogenation, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : 3-Bromo-6-fluoro-2-hydroxybenzoic acid can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms. Common reagents include sodium hydroxide or potassium carbonate, which can replace the halogen atoms with other nucleophiles.
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Oxidation and Reduction: : The hydroxyl group in the compound can participate in oxidation reactions, forming quinones or other oxidized derivatives. Reduction reactions can also occur, particularly targeting the carboxylic acid group to form alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Substitution Products: Depending on the nucleophile used, products can include ethers, esters, or amines.
Oxidation Products: Quinones or carboxylate derivatives.
Reduction Products: Alcohols or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, 3-bromo-6-fluoro-2-hydroxybenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the manufacture of specialty chemicals, including dyes, pigments, and agrochemicals. Its reactivity allows for the creation of compounds with tailored properties for specific applications.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluoro-6-hydroxybenzoic acid: Similar in structure but with different positional isomerism.
2-Bromo-6-fluorobenzoic acid: Lacks the hydroxyl group, affecting its reactivity and applications.
3-Chloro-6-fluoro-2-hydroxybenzoic acid: Chlorine substitution instead of bromine, leading to different chemical properties.
Uniqueness
3-Bromo-6-fluoro-2-hydroxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct reactivity patterns and potential applications. The presence of both bromine and fluorine atoms, along with the hydroxyl group, allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Properties
CAS No. |
1538235-22-1 |
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Molecular Formula |
C7H4BrFO3 |
Molecular Weight |
235 |
Purity |
95 |
Origin of Product |
United States |
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